molecular formula C19H18BrF2N7O B14928349 2-{5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

2-{5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B14928349
M. Wt: 478.3 g/mol
InChI Key: XPTGTMHLRWELTL-UHFFFAOYSA-N
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Description

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE is a complex organic compound that features a unique combination of pyrazole, pyrazolopyrimidine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, followed by their sequential coupling under controlled conditions. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazolopyrimidine core: This involves the condensation of a pyrazole derivative with a suitable pyrimidine precursor.

    Construction of the oxadiazole ring: This step often requires the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Chemical Biology: Utilized in the study of biological pathways and mechanisms due to its unique structure.

    Materials Science: Application in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE stands out due to its unique combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18BrF2N7O

Molecular Weight

478.3 g/mol

IUPAC Name

2-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-5-[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H18BrF2N7O/c1-9-17(20)10(2)28(26-9)6-5-16-24-25-19(30-16)13-8-15-23-12(11-3-4-11)7-14(18(21)22)29(15)27-13/h7-8,11,18H,3-6H2,1-2H3

InChI Key

XPTGTMHLRWELTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)F)C)Br

Origin of Product

United States

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